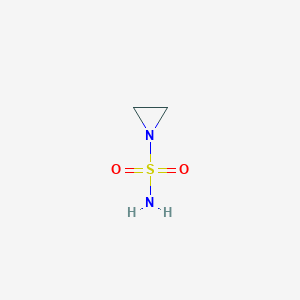

Aziridine-1-sulfonamide

Description

Structure

3D Structure

Properties

IUPAC Name |

aziridine-1-sulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H6N2O2S/c3-7(5,6)4-1-2-4/h1-2H2,(H2,3,5,6) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRIZMQMJVTXBRX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN1S(=O)(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H6N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

122.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for Aziridine 1 Sulfonamide Derivatives

Catalytic and Non-Catalytic Aziridination of Alkenes

The direct addition of a sulfonamide nitrogen to an alkene double bond is a powerful and atom-economical approach to aziridine-1-sulfonamides. This transformation can be achieved through various catalytic and non-catalytic methods.

Metal-Catalyzed Nitrene Transfer Approaches (e.g., Rhodium(II), Iron(II), Nickel)

Metal-catalyzed reactions involving the transfer of a nitrene or nitrenoid species to an alkene are among the most efficient methods for aziridination.

Rhodium(II) Catalysis: Dirhodium(II) tetracarboxylates are highly effective catalysts for the intermolecular aziridination of alkenes. conicet.gov.arnih.gov The use of C4-symmetrical dirhodium(II) tetracarboxylates has been shown to catalyze the asymmetric aziridination of substituted alkenes with sulfamates, achieving high yields (up to 95%) and excellent enantiomeric excesses (up to 99%). conicet.gov.arnih.govscribd.com This method is applicable to a wide range of alkenes, including mono-, di-, and trisubstituted olefins. conicet.gov.arnih.gov The reaction can be performed on a gram scale with low catalyst loading. conicet.gov.arnih.gov A proposed two-spin-state mechanism involving a triplet Rh-nitrene intermediate is thought to be responsible for the high stereocontrol. conicet.gov.arnih.govscribd.com Unsaturated sulfonamides can also undergo intramolecular aziridination catalyzed by Rh₂(OAc)₄ in the presence of PhI(OAc)₂ and Al₂O₃. researchgate.net

Iron(II) Catalysis: Iron complexes are an attractive alternative due to their low cost and low toxicity. Iron(II) triflate (Fe(OTf)₂) catalyzes the aziridination of alkenes using N-sulfonyliminoiodinanes (PhI=NSO₂Ar) as the nitrene source. core.ac.uk In some cases, the nitrene precursor can be generated in situ from the corresponding sulfonamide, an iodine(III) oxidant like iodosylbenzene (PhIO) or iodobenzene (B50100) diacetate (PhI(OAc)₂), and magnesium oxide. core.ac.uk Iron(II) complexes with pyridyl and dipyrrinato ligands have also been successfully employed for the aziridination of various alkenes with high yields. core.ac.uk The electronic properties of the styrene (B11656) substrate can significantly influence the reaction rate. core.ac.uk Enantioselective aziridination has been achieved using iron(II) triflate in combination with chiral PyBOX ligands, although enantiomeric excesses have been moderate. rsc.org

Nickel Catalysis: Nickel-catalyzed methods have emerged for the cross-coupling of N-sulfonyl aziridines. researchgate.netprinceton.edu For instance, a nickel-catalyzed reductive cross-coupling of aziridines with allylic chlorides using manganese metal as the reductant provides a route to β-allyl-substituted arylethylamines. acs.org Furthermore, a highly enantioselective alkylative ring-opening of racemic N-sulfonyl styrenyl aziridines with primary alkyl bromides has been developed using a chiral nickel/pyridine-imidazoline complex. researchgate.netacs.org This method affords a range of phenethylamine (B48288) derivatives with high enantioselectivity and complete regiocontrol. researchgate.netacs.org

Table 1: Comparison of Metal-Catalyzed Aziridination Methods

| Catalyst System | Nitrogen Source | Alkene Scope | Key Features |

|---|---|---|---|

| Rh₂(S-tfpttl)₄ | p-tBu-phenylsulfamate | Mono-, di-, and trisubstituted | High yields (up to 95%), excellent enantioselectivity (up to 99% ee) conicet.gov.arnih.govchemistryviews.org |

| Fe(OTf)₂ / Chiral Ligand | PhI=NSO₂Ar | Styrenes, aliphatic alkenes | In situ generation of nitrene precursor possible, moderate enantioselectivity core.ac.ukrsc.org |

| Ni/Pyridine-imidazoline | Pre-formed Aziridine (B145994) | Racemic N-sulfonyl styrenyl aziridines | Enantioconvergent C(sp³)–C(sp³) cross-coupling researchgate.netacs.org |

| Fe(II) dipyrrinato | Alkyl/Aryl azides | Alkenes | Yields up to 86% core.ac.uk |

Metal-Free Aziridination Strategies Utilizing Sulfonamides as Nitrogen Sources

To circumvent the use of metal catalysts, several metal-free aziridination methods have been developed.

Hypervalent iodine reagents are frequently used to generate nitrene precursors from sulfonamides. beilstein-journals.orgd-nb.info For instance, the reaction of sulfonamides with iodosylbenzene or iodobenzene diacetate can form iminoiodinanes, which then transfer the nitrogen group to an alkene. researchgate.net The use of 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) as a solvent has been shown to activate N-arylsulfonamide-derived iminoiodinanes for the metal-free aziridination of unactivated olefins through hydrogen bonding. beilstein-journals.orgd-nb.info This method proceeds via a carbocation intermediate. beilstein-journals.orgd-nb.info Another approach involves the in situ generation of t-BuOI from t-BuOCl and NaI, which reacts with sulfonamides to effect aziridination. researchgate.net A general protocol using thianthrenation allows for the direct aziridination of unprotected NH₂ groups in sulfonamides, amides, and carbamates under mild, metal-free conditions. chemrxiv.org

Intramolecular metal-free aziridination of alkenyl sulfonyliminoiodanes can occur thermally, with near-quantitative conversions in rigid molecular systems. nih.gov The proposed mechanism involves a formal [2+2] cycloaddition followed by reductive elimination of iodobenzene. nih.gov

Electrochemical Approaches to N-Sulfonyl Aziridination

Electrosynthesis offers a sustainable and oxidant-free alternative for aziridination. An electro-oxidative flow protocol has been developed for the aziridination of unactivated alkenes, including those in bioactive natural products. nih.gov This method relies on an oxidative cross-coupling between a sulfonamide and an alkene. nih.gov The mechanism can involve either the simultaneous oxidation of both the sulfonamide and the alkene to form a nitrogen-centered radical and an alkene radical cation, respectively, or the preferential oxidation of the alkene. nih.gov These reactive intermediates then couple and cyclize to form the aziridine ring. nih.gov This flow chemistry approach allows for scalability and efficiency. nih.gov Another electrochemical strategy enables the coupling of alkenes with primary alkyl amines, broadening the scope of accessible aziridines. chemrxiv.orgamazonaws.comuva.nl

Synthesis via Ring-Opening and Subsequent Cyclization of Precursors

An alternative to direct aziridination is the construction of the aziridine ring from acyclic precursors that already contain the necessary carbon and nitrogen framework.

Derivations from Amino Alcohols and Haloamines

The cyclization of 1,2-amino alcohols, often referred to as the Wenker synthesis, is a classic method for preparing aziridines. researchgate.netwikipedia.org The amino alcohol is first converted to a sulfate (B86663) ester, typically using chlorosulfonic acid, which is then cyclized under basic conditions. researchgate.netorganic-chemistry.org Modifications to this procedure, such as using milder reaction conditions, have expanded its applicability to more sensitive substrates. researchgate.netorganic-chemistry.org One-pot procedures have also been developed for the direct conversion of 2-amino alcohols to N-tosyl aziridines. organic-chemistry.org

Similarly, β-haloamines, which can be synthesized from the ring-opening of aziridines or other methods, undergo intramolecular nucleophilic substitution to form the aziridine ring upon treatment with a base. dntb.gov.uanih.gov Vicinal haloamides, synthesized from the reaction of sulfonamides with compounds like 1,2-dibromo-2-phenylethane, can be easily cyclized to 1-sulfonylaziridines in the presence of a base. dnu.dp.ua

Transformations of Epoxides to N-Sulfonyl Aziridines

Epoxides serve as excellent three-carbon synthons for aziridines. The synthesis involves a two-step sequence: regioselective ring-opening of the epoxide with a sulfonamide, followed by intramolecular cyclization of the resulting β-sulfonamido alcohol. thieme-connect.comresearchgate.netyork.ac.uk The initial ring-opening is often promoted by a base such as potassium carbonate, sometimes with the aid of a phase-transfer catalyst. thieme-connect.comresearchgate.net The subsequent cyclization is typically achieved by activating the hydroxyl group as a better leaving group, for example, by converting it to a mesylate, followed by base-mediated ring closure. thieme-connect.comresearchgate.netyork.ac.uk This method is particularly useful for varying the N-sulfonyl substituent. researchgate.netyork.ac.uk

Table 2: Research Findings on Epoxide to N-Sulfonyl Aziridine Transformation

| Epoxide Substrate | Sulfonamide | Reaction Conditions | Yield of Hydroxy Sulfonamide | Yield of Aziridine | Reference |

|---|---|---|---|---|---|

| Cyclohexene oxide | p-Toluenesulfonamide | 1. K₂CO₃, BnEt₃N⁺Cl⁻, dioxane, 90°C, 72h | 91% | Not specified in step 1 | thieme-connect.com |

| Cyclohexene oxide | Various Sulfonamides | 1. K₂CO₃/BnNEt₃Cl, dioxane, reflux, 72h; 2. MsCl, Pyridine (B92270), CH₂Cl₂, reflux | 75-94% | Not specified directly | thieme-connect.com |

| Various Epoxides | Various Sulfonamides | 1. Epoxide ring opening; 2. Mesylation-cyclization | High yields | Good to excellent (18 examples) | researchgate.netyork.ac.uk |

Asymmetric Synthesis and Enantioselective Control in Aziridine-1-sulfonamide Formation

The creation of chiral aziridine-1-sulfonamides with high enantiomeric purity is a key objective in organic synthesis. This is achieved through several sophisticated strategies, including the use of chiral auxiliaries and enantioselective catalysis, which allow for precise control over the stereochemical outcome of the reactions.

Chiral auxiliaries are instrumental in asymmetric synthesis, guiding the stereochemical course of a reaction to favor the formation of one enantiomer over the other. In the context of this compound synthesis, these auxiliaries are temporarily incorporated into the reacting molecule to direct the approach of reagents.

One of the most effective and widely used chiral auxiliaries is tert-butanesulfinamide, introduced by Ellman. sigmaaldrich.com This auxiliary can be condensed with aldehydes and ketones to form tert-butanesulfinyl imines. sigmaaldrich.com The tert-butanesulfinyl group then directs the nucleophilic addition to the imine, leading to products with high diastereoselectivity. sigmaaldrich.com Subsequent removal of the auxiliary yields the desired chiral amine products. sigmaaldrich.com This methodology has been successfully applied to the synthesis of chiral aziridines from tert-butanesulfinyl imine intermediates. sigmaaldrich.com For instance, the reaction of these imines with sulfur ylides, such as those generated from trimethylsulfonium (B1222738) iodide, produces chiral aziridines with good yields and diastereoselectivities. sigmaaldrich.comnih.gov

The reaction of chiral α-chloro N-tert-butanesulfinyl ketimines with Grignard reagents is another powerful method for producing chiral N-sulfinyl 2,2-disubstituted aziridines with high diastereomeric ratios (up to 98:2) and excellent enantiomeric excess (>98% ee). rsc.org The stereochemical outcome is influenced by the coordinating effect of the α-chloro atom. rsc.org

Other chiral auxiliaries, such as those derived from (−)-8-phenylmenthol, (−)-quinine, and (−)-Oppolzer's sultam, have been investigated for their ability to induce diastereoselectivity in the formation of aziridines, although with varying degrees of success. researchgate.net For example, the reaction of N-arylhydroxamates with acryloyl derivatives of these auxiliaries resulted in poor to modest diastereoselection. researchgate.net However, the use of chiral quaternary salts derived from cinchona alkaloids, particularly cinchonine, has shown moderate to good enantioselection in aziridination reactions. researchgate.net

| Chiral Auxiliary | Reactant(s) | Key Features | Diastereomeric Ratio (dr) / Enantiomeric Excess (ee) |

| tert-Butanesulfinamide | Aldehydes/Ketones, Sulfur Ylides | Forms chiral tert-butanesulfinyl imines, directs nucleophilic addition. sigmaaldrich.com | Good diastereoselectivities. sigmaaldrich.com |

| tert-Butanesulfinamide | α-Chloro Ketimines, Grignard Reagents | Synthesis of N-sulfinyl 2,2-disubstituted aziridines. rsc.org | dr up to 98:2, >98% ee. rsc.org |

| Oppolzer's Sultam | N-Arylhydroxamates, Acryloyl Derivatives | Poor to modest diastereoselection. researchgate.net | Poor to modest. researchgate.net |

| Cinchona Alkaloids (e.g., Cinchonine) | N-Arylhydroxamates | Moderate to good enantioselection. researchgate.net | Moderate to good. researchgate.net |

Enantioselective catalysis offers a more atom-economical and elegant approach to asymmetric synthesis, where a small amount of a chiral catalyst is used to generate large quantities of an enantiomerically enriched product. Various catalytic systems have been developed for the enantioselective formation of aziridine-1-sulfonamides.

Transition metal catalysts have been at the forefront of these developments. nih.gov Following early work by Evans and Jacobsen, copper(II)-catalyzed methodologies using imino-iodinane nitrene sources have been extensively studied. nih.gov Other transition metals, including ruthenium(II), cobalt(II), rhodium(II), iron(II), manganese(III), and silver(I), have also been employed with various ligand designs and nitrene sources for both intra- and intermolecular stereoselective aziridinations. nih.gov For example, C4-symmetrical dirhodium(II) tetracarboxylates are highly effective catalysts for the asymmetric intermolecular aziridination of alkenes with sulfamates, achieving excellent yields (up to 95%) and enantiomeric excesses (up to 99%). conicet.gov.ar A planar chiral rhodium indenyl catalyst has also been introduced for the enantioselective aziridination of unactivated alkenes. nih.gov

A notable example is the use of a chiral nitridomanganese complex, which acts as a source for the asymmetric synthesis of N-sulfonylated aziridines from olefins like styrene. acs.org When activated by sulfonyl chlorides in the presence of pyridine, pyridine N-oxide, and a silver salt, this complex facilitates the smooth formation of N-sulfonylated aziridines with high enantioselectivity (up to 92% ee for trans-disubstituted styrenes). acs.org

Silver-catalyzed intramolecular aziridination using 2,2,2-trichloroethoxysulfonyl (Tces)-protected carbamimidates as nitrene precursors has also been reported to produce bicyclic aziridines in high yields and enantioselectivities (up to 99% ee). chemrxiv.org

Organocatalysis has also emerged as a powerful tool. Chiral organocatalysts, such as those derived from cinchona alkaloids, have been used to catalyze the reaction between 2H-azirines and various nucleophiles, including oxazolones, to produce aziridine derivatives with high yields (99%) and enantioselectivity (98%). nitech.ac.jp

| Catalyst System | Reactants | Key Features | Enantiomeric Excess (ee) |

| Chiral Nitridomanganese Complex | Styrene derivatives, Sulfonyl chlorides | Asymmetric N1 unit transfer. acs.org | Up to 92% ee. acs.org |

| Dirhodium(II) Tetracarboxylates | Alkenes, Sulfamates | Highly efficient for intermolecular aziridination. conicet.gov.ar | Up to 99% ee. conicet.gov.ar |

| Planar Chiral Rhodium Indenyl Catalyst | Unactivated alkenes | Effective for challenging substrates. nih.gov | N/A |

| Silver(I) / BOX ligands | Homoallylic carbamimidates | Intramolecular aziridination. chemrxiv.org | Up to 99% ee. chemrxiv.org |

| Cinchona Alkaloid-based Organocatalyst | 2H-Azirines, Oxazolones | High yields and enantioselectivity. nitech.ac.jp | 98% ee. nitech.ac.jp |

Achieving high diastereoselectivity and ensuring stereochemical purity are critical aspects of synthesizing complex molecules with multiple stereocenters. In the context of this compound synthesis, the stereochemical outcome is often influenced by the reaction mechanism and the nature of the reactants and catalysts.

The reaction of N-tert-butanesulfinylimines with bromomethyl phenyl sulfone, for instance, yields 2-sulfonylated aziridine products with stereoselectivities as high as 50:1 when sodium bis(trimethylsilyl)amide (NaHMDS) is used as the base. researchgate.net The diastereoselectivity of aziridination reactions involving sulfur ylides can be influenced by the electronic properties of the imine substituents. nih.gov A decrease in the diastereomeric ratio has been observed when moving from electron-deficient to electron-releasing aryl-substituted imines, suggesting a switch in the transition state geometry from a closed to an open model. nih.gov

In the synthesis of functionalized N-arylsulfonylaziridines from α,β-unsaturated esters and amides, the reaction sequence involving the addition of N,N-dichloroarylsulfonamide followed by cyclization is found to be anti-stereoselective. tandfonline.com The reaction of N-tosyl imines with in situ generated iodomethyllithium also allows for an efficient synthesis of aziridines, and a reaction with a chiral aldimine derived from phenylalaninal (B8679731) proceeded with high diastereoselectivity. organic-chemistry.org

The stereochemical purity of the resulting aziridines is paramount. Techniques such as NMR can be utilized to determine the stereochemical purity of the products, sometimes after chemical modification of the aziridine. google.com

| Reaction System | Key Factors Influencing Diastereoselectivity | Observed Diastereoselectivity/Stereoselectivity |

| N-tert-butanesulfinylimines + Bromomethyl phenyl sulfone | Base used (NaHMDS). researchgate.net | Up to 50:1. researchgate.net |

| Sulfur ylide + Aryl substituted chiral sulfinyl imines | Electronic properties of aryl imine substituents. nih.gov | Diastereocontrol drops from 87:13 to 66:34 with increasing electron-releasing character. nih.gov |

| N,N-dichloroarylsulfonamide + α,β-unsaturated esters/amides | Reaction mechanism. tandfonline.com | Anti-stereoselective. tandfonline.com |

| N-tosyl imines + Iodomethyllithium | Chiral aldimine substrate. organic-chemistry.org | High diastereoselectivity. organic-chemistry.org |

Sustainable and Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of aziridine-1-sulfonamides to minimize environmental impact and improve safety. These approaches focus on the use of environmentally benign solvents, catalysts, and reagents, as well as developing more efficient, atom-economical processes.

One-pot syntheses are a key strategy in green chemistry as they reduce the number of steps, minimize waste, and save time and resources. For example, a one-pot method for the synthesis of N-tosylaziridines from 2-amino-alcohols involves tosylation and cyclization in a single step. mdpi.com The use of water as a solvent in some of these reactions further enhances their green credentials. mdpi.com

Metal-free and solvent-free reaction conditions are also highly desirable. The reaction of imines with ethyl diazoacetate catalyzed by montmorillonite (B579905) K-10, a solid acid, proceeds under solvent-free conditions at room temperature to produce cis-aziridines in high yields. mdpi.com

Electrochemical methods offer a sustainable alternative to traditional synthesis, often avoiding the need for metal catalysts and stoichiometric oxidants. nih.gov An electro-oxidative flow protocol has been developed for the aziridination of unactivated alkenes via an oxidative sulfonamide/alkene cross-coupling. nih.govresearchgate.net This method is notable for its oxidant-free nature and its applicability to a wide range of alkenes. nih.gov

The use of less hazardous reagents is another important aspect. Hydroxylamine-O-sulfonic acids have been employed as aminating agents for the intermolecular aziridination of alkenes, offering a practical methodology with mild reaction conditions and excellent functional group compatibility. chemrxiv.org

Scalable Synthesis and Flow Chemistry Applications for Aziridine-1-sulfonamides

The ability to scale up the synthesis of aziridine-1-sulfonamides is crucial for their potential industrial applications. Flow chemistry has emerged as a powerful technology for the safe and efficient large-scale production of chemical compounds, including sulfonamides. pharmafocusamerica.com

Flow reactors offer significant advantages over traditional batch reactors, particularly for hazardous reactions. pharmafocusamerica.com They allow for better control over reaction parameters such as temperature and residence time, which can lead to higher yields and purity while minimizing risks like thermal runaway. pharmafocusamerica.com For example, the synthesis of sulfonyl chlorides, precursors to sulfonamides, has been successfully demonstrated in a continuous flow setup, achieving high yields and purity. pharmafocusamerica.com This process was even "telescoped" into an amination reaction to form a sulfonamide in 94% isolated yield with a short residence time. pharmafocusamerica.com

Electrochemical flow aziridination of unactivated alkenes has also proven to be scalable. nih.gov A gram-scale experiment demonstrated the effective production of an aziridine product in good yield, highlighting the potential of this technology for larger-scale synthesis. nih.gov The ability to perform reactions in a continuous manner not only improves safety and efficiency but also facilitates easier process control and automation.

Mechanistic Investigations of Aziridine 1 Sulfonamide Reactivity

Ring-Opening Reactions of N-Sulfonyl Aziridines

The cleavage of one of the carbon-nitrogen bonds in the aziridine (B145994) ring is a characteristic reaction of N-sulfonyl aziridines. researchgate.net This process, driven by the release of ring strain (approximately 27 kcal/mol), provides a versatile pathway to β-functionalized amines. acs.org The presence of the N-sulfonyl group activates the aziridine ring, making it more reactive towards nucleophiles compared to non-activated N-alkyl or N-unsubstituted aziridines. clockss.org

Nucleophilic Attack and Regioselectivity

The regioselectivity of the nucleophilic ring-opening of N-sulfonyl aziridines is a critical aspect, influenced by the structure of the aziridine, the nature of the nucleophile, and the reaction conditions. Generally, these reactions proceed via an SN2-type mechanism, where the nucleophile attacks one of the ring carbons, leading to the opening of the C-N bond. mdpi.comacs.org

Heteroatom nucleophiles, such as amines and alcohols, are commonly employed in the ring-opening of N-sulfonyl aziridines. These reactions typically exhibit high regioselectivity, with the nucleophile attacking the less sterically hindered carbon of the aziridine ring. clockss.org For instance, the reaction of N-sulfonyl aziridines with various nitrogen nucleophiles like amines and amino alcohols has been well-documented. researchgate.net Continuous flow methods have been developed for the ring-opening of N-sulfonyl aziridines with oxygen nucleophiles, affording regio- and stereocontrolled products. organic-chemistry.orgnih.gov The reaction of activated aziridines with propargyl alcohols in the presence of a Lewis acid catalyst such as Zn(OTf)₂ follows an SN2-type ring-opening mechanism to produce amino ether derivatives. acs.org

A specific example is the hydrogen polysulfide mediated ring-opening of an N-sulfonylaziridine, which proceeds rapidly at room temperature. acs.org This reaction is believed to form a disulfide product through an intermediate that results from the initial nucleophilic attack of H₂S₂ on the aziridine ring. acs.org

Table 1: Regioselective Ring-Opening of N-Sulfonyl Aziridines with Heteroatom Nucleophiles

| N-Sulfonyl Aziridine Substrate | Nucleophile | Catalyst/Conditions | Product Type | Key Finding | Reference |

|---|---|---|---|---|---|

| Generic N-Sulfonyl Aziridine | Amines, Alcohols | Flow conditions | β-Amino ethers/amines | Provides regio- and stereocontrolled products with limited handling of hazardous intermediates. | organic-chemistry.orgnih.gov |

| Activated Aziridine | Propargyl Alcohols | Zn(OTf)₂ | Amino ether derivatives | Proceeds via an SN2-type mechanism. | acs.org |

| N-Sulfonylaziridine (fluorescent probe) | Hydrogen Polysulfide (H₂S₂) | Room Temperature | Disulfide | A specific and rapid ring-opening reaction useful for sensor development. | acs.org |

The ring-opening of N-sulfonyl aziridines with carbon nucleophiles provides a powerful method for C-C bond formation. However, the regioselectivity can be less predictable compared to reactions with heteroatom nucleophiles and is often dependent on the specific reagents and conditions used. clockss.org

Organometallic reagents, such as Grignard reagents and organozinc reagents, have been successfully used to open the aziridine ring. researchgate.netprinceton.eduorganic-chemistry.org Nickel-catalyzed cross-coupling reactions between N-sulfonyl aziridines and organozinc reagents allow for the regioselective synthesis of β-substituted amines under mild conditions. princeton.edu Similarly, the reaction of N-(2-chloroethylidene)-tert-butylsulfinamide with Grignard reagents or organocerium compounds yields terminal N-tert-butylsulfinyl aziridines, which can be oxidized to the corresponding N-sulfonyl aziridines. organic-chemistry.org

Lithiated dithianes are another class of carbon nucleophiles used for the ring-opening of N-sulfonyl aziridines. psu.edursc.orgrsc.org These reactions are regiospecific and lead to the formation of N-tosyl 2-(2'-dithianyl) secondary amines in good to excellent yields. rsc.orgrsc.org The use of N-sulfonyl groups that are easier to deprotect, such as tert-butylsulfonyl (Bus) and 2-(trimethylsilyl)ethylsulfonyl (SES), enhances the synthetic utility of this method. psu.edu The reaction of bicyclic aziridines derived from the intramolecular aziridination of sulfamates with dithiane occurs with high regioselectivity to afford seven-membered cyclic sulfamidates. acs.org

Table 2: Ring-Opening of N-Sulfonyl Aziridines with Carbon Nucleophiles

| N-Sulfonyl Aziridine Type | Carbon Nucleophile | Catalyst/Conditions | Product | Key Finding | Reference |

|---|---|---|---|---|---|

| N-Sulfonyl Aziridine-2-carboxylate (B8329488) Esters | Organometallic Reagents | Not specified | Optically active amino acids | Investigated as a method for asymmetric amino acid synthesis. | researchgate.net |

| N-Tosyl Styrenyl Aziridines | Organozinc Reagents | Ni(II)/dimethyl fumarate (B1241708) | β-Substituted amines | Regioselective synthesis under mild, functional-group-tolerant conditions. | princeton.edu |

| N-tert-Butylsulfonyl (Bus) and N-2-(trimethylsilyl)ethylsulfonyl (SES) Aziridines | Lithiated Dithianes | Not specified | β-Amino carbonyl equivalents | Efficient ring cleavage with synthetically useful protecting groups. | psu.edu |

| Enantiopure N-Tosyl Aziridines | Lithiated Dithianes | Not specified | Enantiopure N-tosyl 2-(2'-dithianyl) secondary amines | Regiospecific nucleophilic ring-opening. | rsc.orgrsc.org |

| Bicyclic aziridines from sulfamates | Dithiane | Not specified | Seven-membered cyclic sulfamidates | SN2-type reaction with high regio- and chemoselectivity. | acs.org |

Anionic Ring-Opening Polymerization (AROP) of N-Sulfonyl Aziridines

N-sulfonyl aziridines are effective monomers for anionic ring-opening polymerization (AROP), leading to the formation of linear poly(N-sulfonylaziridine)s. mdpi.comnsf.gov This method provides a route to linear polyethyleneimine (lPEI) and its derivatives after the removal of the sulfonyl groups. mdpi.comresearchgate.net The electron-withdrawing sulfonyl group is crucial for this process as it activates the aziridine for AROP and stabilizes the propagating anion. nsf.gov Furthermore, the N-substituted sulfonyl groups prevent branching reactions during polymerization by deactivating the lone pairs on the nitrogen atoms of the developing polymer chain. researchgate.net

The polymerization is typically initiated by a nucleophile, such as a sulfonylamide, and proceeds in a living manner, allowing for the synthesis of polymers with controlled molecular weights and low polydispersities. nih.gov The reaction is often carried out in polar, aprotic solvents like DMF and DMSO. nsf.gov Recent studies have also explored the use of ionic liquids as solvents for the AROP of N-sulfonyl aziridines. nsf.govacs.org While the polymerization can be controlled and living in certain phosphonium-based ionic liquids, it is less controlled in imidazolium-based ones. nsf.govacs.org The polymerization rate in ionic liquids was found to be first-order with respect to the monomer concentration but slower than in traditional solvents like DMF. nsf.govacs.org

Various initiators and catalysts have been employed for the AROP of N-sulfonyl aziridines, including organic superbases and N-heterocyclic carbenes. researchgate.netresearchgate.net The choice of monomer can also influence the properties of the resulting polymer; for example, racemic monomers tend to yield soluble polymers, while enantiopure monomers can lead to insoluble polymers. nih.gov

Rate-Determining Steps in Ring-Opening Processes

Understanding the rate-determining step (RDS) is fundamental to optimizing reaction conditions and predicting outcomes. In the context of N-sulfonyl aziridine ring-opening, the RDS can vary depending on the specific reaction mechanism.

In contrast, for the cycloaddition of CO₂ with aziridines catalyzed by metal-substituted HKUST-1, the ring-opening of the aziridine is calculated to be the rate-determining step for all catalytic systems considered. rsc.orgrsc.org The energy barrier for this ring-opening step is used as a criterion to screen for more effective catalysts. rsc.orgrsc.org Similarly, in copper-catalyzed borylative ring-opening reactions of alkyl aziridines, DFT calculations have shown that the aziridine ring-opening is the rate-limiting step of the process. mdpi.com

In the Lewis acid-mediated [3+2] cycloaddition of N-sulfonyl aziridines with alkenes, experimental and computational studies have identified the initial C-N bond cleavage to form a zwitterionic intermediate as the rate-determining step. researchgate.net

Table 3: Rate-Determining Steps in N-Sulfonyl Aziridine Ring-Opening Reactions

| Reaction Type | Catalyst System | Rate-Determining Step | Method of Determination | Reference |

|---|---|---|---|---|

| Palladium-Catalyzed Cross-Coupling | Pd/SIPr or Pd/P(t-Bu)₂Me | Transmetalation | Computational (Free Energy Profiles) | acs.org |

| Cycloaddition with CO₂ | Metal-Substituted HKUST-1 | Aziridine Ring-Opening | Computational (M06-2X//B3LYP) | rsc.orgrsc.org |

| Copper-Catalyzed Borylative Ring-Opening | Copper Catalyst | Aziridine Ring-Opening | DFT Calculations | mdpi.com |

| Lewis Acid-Mediated [3+2] Cycloaddition | Lewis Acid | C-N Bond Cleavage (formation of zwitterion) | Experimental and DFT Calculations | researchgate.net |

Cycloaddition Reactions Involving N-Sulfonyl Aziridines

N-sulfonyl aziridines can also participate in cycloaddition reactions, serving as three-atom synthons. These reactions provide access to various five-membered nitrogen-containing heterocycles. The use of N-sulfonyl-protected aziridines in (3+2) cycloadditions has been explored, although less extensively than for N-alkyl or N-aryl aziridines. caltech.edu

One notable example is the stereoselective Lewis acid-mediated (3+2) cycloaddition of N-sulfonyl-2-substituted aziridines with heterocumulenes, such as isothiocyanates. caltech.edu Zinc(II) bromide has been shown to effectively mediate the reaction between N-tosyl-2-aryl-substituted aziridines and allyl isothiocyanate to yield iminothiazolidine products with complete chemo- and regioselectivity. caltech.edu

Palladium-catalyzed (3+2)-cycloaddition reactions of vinyl-aziridines with cyclic N-sulfonyl imines have also been developed, affording highly functionalized imidazolidine (B613845) derivatives in excellent yields. researchgate.net These reactions proceed via the formation of zwitterionic π-allyl palladium intermediates. researchgate.net Furthermore, Lewis acid-mediated [3+2] cycloadditions of N-sulfonyl aziridines with alkenes have been shown to be an efficient route to 1-azaspiro[4.n]alkanes. researchgate.net Mechanistic studies indicate that this reaction proceeds through a zwitterionic intermediate formed by the cleavage of a C-N bond. researchgate.net

Formal [3+2] Cycloadditions for Heterocycle Formation

Aziridines, including those bearing a sulfonamide group, can participate in formal [3+2] cycloaddition reactions to construct five-membered heterocycles. researchgate.netresearchgate.net This transformation typically proceeds through the cleavage of a carbon-nitrogen bond of the aziridine ring, which is often facilitated by a Lewis acid. researchgate.net This cleavage generates a zwitterionic 1,3-dipole intermediate, which then reacts with a dipolarophile. researchgate.net

The nature of the electron-withdrawing group on the nitrogen atom, such as a sulfonyl or sulfamoyl group, has been found to have a limited effect on the initial C-N bond cleavage, which is the rate-determining step in the formation of the 1,3-zwitterionic species. researchgate.net These cycloadditions provide an efficient route to various functionalized five-membered heterocycles, including pyrrolidines. scispace.com For instance, the reaction of N-sulfonyl aziridines with alkenes, mediated by a Lewis acid, yields 1-azaspiro[4.n]alkanes. researchgate.net Visible-light photoredox catalysis has also emerged as a mild and general method for generating azomethine ylides from aziridines for [3+2] cycloadditions with a variety of dipolarophiles like olefins and aldehydes. nih.gov

Generation and Trapping of Azomethine Ylides

Azomethine ylides are nitrogen-based 1,3-dipoles that are key intermediates in the synthesis of nitrogen-containing heterocycles. wikipedia.org A common method for generating azomethine ylides is the ring-opening of aziridines. wikipedia.org This process can be induced thermally or photochemically, with the stereochemistry of the ring-opening being governed by the Woodward-Hoffmann rules. Thermal ring-opening occurs in a conrotatory manner, while photochemical opening is disrotatory. wikipedia.org

Once generated, these azomethine ylides can be trapped in situ by various dipolarophiles in 1,3-dipolar cycloaddition reactions to form five-membered rings like pyrrolidines and pyrrolines. scispace.comwikipedia.org The stereoselectivity of these cycloadditions is a significant feature, as the stereochemical information from the aziridine can be retained in the product. wikipedia.org The reaction of azomethine ylides, generated from N-sulfonyl aziridines, with electron-rich olefins can lead to substituted pyrrolidines through a stepwise pathway. scispace.com Photocatalysis using visible light has also been employed to generate azomethine ylides from aziridines, which can then react with dipolarophiles such as alkynes in a cascade process to form highly functionalized pyrroles. nih.gov

Transition Metal-Catalyzed Transformations of Aziridine-1-sulfonamides

Transition metal catalysis has significantly expanded the synthetic utility of aziridine-1-sulfonamides, enabling a range of transformations that are otherwise challenging.

Cross-Coupling Reactions (e.g., Nickel-catalyzed)

Nickel-catalyzed cross-coupling reactions of N-sulfonyl aziridines have become a powerful tool for constructing carbon-carbon bonds. acs.orgmdpi.com These reactions often involve the ring-opening of the aziridine. For instance, the nickel-catalyzed Negishi cross-coupling of styrenyl aziridines with organozinc reagents provides a regioselective route to β-substituted amines under mild conditions. acs.orgorganic-chemistry.org This method is tolerant of various functional groups. acs.org

The regioselectivity of these reactions is influenced by the substitution pattern of the aziridine. Styrenyl aziridines typically undergo oxidative addition at the benzylic position, whereas alkyl aziridines react at the less sterically hindered carbon. mdpi.com Nickel-catalyzed reductive cross-coupling reactions have also been developed, for example, between arylaziridines and allylic chlorides to produce β-allyl-substituted arylethylamines. organic-chemistry.org Furthermore, electrochemical methods have been employed for the nickel-catalyzed enantioselective reductive cross-coupling of aryl aziridines with alkenyl bromides. nih.gov

A notable application is the formation of quaternary carbon centers through the nickel-catalyzed cross-coupling of aziridines. princeton.edu

Table 1: Examples of Nickel-Catalyzed Cross-Coupling Reactions of Aziridine-1-sulfonamides

| Aziridine Substrate | Coupling Partner | Catalyst System | Product Type | Reference |

| Styrenyl Aziridines | Organozinc Reagents | Ni(II) source / Dimethyl fumarate | β-Substituted Amines | acs.orgorganic-chemistry.org |

| Alkyl Aziridines | Organozinc Reagents | Ni(II) source / Fumarate ligand | C-C Bond Formation | mdpi.com |

| Arylaziridines | Allylic Chlorides | NiCl₂(DME) / Bipyridine ligand | β-Allyl-substituted Arylethylamines | organic-chemistry.org |

| Aryl Aziridines | Alkenyl Bromides | Electrochemical / Ni(0) | Enantioenriched β-Aryl Homoallylic Amines | nih.gov |

| Gem-disubstituted Aziridines | Organozinc Reagents | Ni(II) / Fro-DO ligand | Quaternary Carbons | princeton.edu |

Mechanistic Role of Ligands and Catalytic Cycles

Ligands play a pivotal role in determining the efficiency, selectivity, and even the reaction pathway in nickel-catalyzed transformations of aziridine-1-sulfonamides. Electron-deficient olefin (EDO) ligands, such as dimethyl fumarate and its derivatives, have been shown to be particularly effective. acs.orgmdpi.comprinceton.edu

In the Negishi cross-coupling of styrenyl aziridines, dimethyl fumarate is proposed to accelerate the reductive elimination step. princeton.edu A detailed mechanistic study on the formation of quaternary carbons revealed that the reaction proceeds through a Ni(0)/Ni(II) catalytic cycle, with a Ni(II) azametallacyclobutane as the catalyst resting state. princeton.edu The turnover-limiting step was identified as the C-C reductive elimination from a Ni(II)-dialkyl intermediate bound to the EDO ligand. princeton.edu

The superior performance of certain ligands, like Fro-DO, is not just due to their ability to lower the barrier for reductive elimination but also their favorable association with Ni(II) intermediates. princeton.edu This association can be enhanced by additional stabilizing interactions, such as between the sulfonyl group of the ligand and the Ni(II) center. princeton.edu The choice of ligand can also influence chemoselectivity; for instance, in rhodium-catalyzed reactions of homoallyl carbamates, different ligands can favor either aziridination or C-H insertion. rhhz.net In some copper-catalyzed azidation reactions, the ligand system can control the diastereoselectivity of the product. mdpi.com

The proposed catalytic cycle for the nickel-catalyzed Negishi alkylation of styrenyl aziridines generally involves a Ni(0)/Ni(II) pathway. organic-chemistry.orgmdpi.com Although a Ni(I)/Ni(III) cycle cannot always be ruled out, evidence often points towards the Ni(0)/Ni(II) mechanism where a Ni(II)-azametallacycle is a competent intermediate. princeton.edumdpi.com However, in some Ni/photoredox dual catalytic systems for C(sp³)–C(sp³) cross-coupling, mechanistic studies support a pathway involving oxidative addition of the aziridine to a Ni(I) species to form a Ni(III) intermediate, which is distinct from the more common oxidative addition to Ni(0). nih.gov

Radical-Mediated Reactions and Intermediates in Aziridine-1-sulfonamide Formation

Radical processes offer alternative pathways for the synthesis and transformation of aziridines.

N-Centered Radicals and Alkene Radical Cations

The formation of aziridines can be achieved through reactions involving N-centered radicals. These radicals can be generated from various precursors, including sulfonyl azides, under photoredox catalysis. acs.orgresearchgate.net The resulting nitrene radical anions, which are electrophilic at the nitrogen, can then react with alkenes to form aziridines. acs.org Trapping experiments have provided strong evidence for the involvement of nitrene radical anions over triplet nitrenes in certain photocatalytic aziridination reactions. acs.org

Another pathway involves the cross-coupling between an N-centered radical and an alkene radical cation. nih.gov In electrochemical flow aziridination, simultaneous oxidation of a sulfonamide and an alkene can generate these two radical species in close proximity, leading to their coupling and subsequent intramolecular cyclization to form the aziridine ring. nih.gov The N-centered radical can add to the alkene to form a stabilized carbon-centered radical intermediate, which is then oxidized and trapped to yield the final product. sioc-journal.cn The generation of N-aziridinyl radicals from N-pyridinium aziridines through reductive photoactivation has also been demonstrated, enabling intermolecular olefin addition chemistry. acs.org

Oxidative Cross-Coupling Mechanisms

The oxidative cross-coupling of aziridine-1-sulfonamides represents a significant area of research, focusing on the formation of carbon-carbon and carbon-nitrogen bonds through various catalytic and electrochemical methods. Mechanistic investigations have revealed nuanced pathways that are highly dependent on the catalyst, ligands, and reaction conditions employed.

A notable mechanism in the realm of nickel-catalyzed cross-coupling involves the activation of aziridines. While the oxidative addition of Ni(0) to aziridines to form a Ni(II) azametallacycle is a commonly proposed intermediate in many cross-coupling reactions, recent studies suggest alternative pathways. nih.gov For instance, in certain Ni/photoredox-catalyzed alkylations, mechanistic evidence points towards the activation of aziridines via a Ni(I)-Ni(III) oxidative addition, a departure from the traditional Ni(0) mechanism. nih.gov This orthogonal activation strategy allows for the independent tuning of the reactivity of the two coupling partners. nih.gov

In the context of nickel-catalyzed Negishi cross-coupling reactions of styrenyl aziridines with organozinc reagents, the mechanism is thought to proceed through a Ni(0)/Ni(II) catalytic cycle. organic-chemistry.orgprinceton.edu The use of electron-deficient olefin ligands, such as dimethyl fumarate, has been shown to be crucial for the success of these reactions. organic-chemistry.orgprinceton.edu Detailed mechanistic studies, including kinetic analysis, have indicated that the reaction proceeds via a Ni(0)/II cycle with a Ni(II) azametallacyclobutane as the catalyst resting state. princeton.edu The turnover-limiting step is the C-C reductive elimination from a Ni(II)-dialkyl intermediate. princeton.edu The unique role of certain ligands, like Fro-DO, is attributed to their ability to favorably coordinate to Ni(II) intermediates. princeton.edu

Electrochemical methods have also emerged as a powerful tool for the oxidative cross-coupling involving sulfonamides to form aziridines. In one approach, an electro-oxidative flow protocol enables the aziridination of alkenes. nih.gov The proposed mechanism involves the simultaneous oxidation of the sulfonamide and the alkene at the anode. This generates an N-centered radical and an alkene radical cation, respectively. nih.gov A subsequent radical/radical cation cross-coupling leads to a cationic intermediate that rapidly cyclizes to form the aziridine ring. nih.gov An alternative pathway involves the preferential oxidation of the alkene to its radical cation, followed by nucleophilic attack by the sulfonamide. nih.gov

Palladium-catalyzed cross-coupling reactions of aziridines have also been mechanistically scrutinized. For the C2-selective ring-opening arylation of 2-phenylaziridine (B142167) with phenylboronic acid, computational studies support a mechanism involving an SN2-type oxidative addition of the aziridine to a Pd(0) complex. acs.org This is followed by transmetalation and reductive elimination to yield the product and regenerate the Pd(0) catalyst. acs.org The stereochemistry of the reaction, which proceeds with inversion of configuration, is consistent with this SN2 pathway. acs.org

The following table summarizes the key mechanistic features of different oxidative cross-coupling reactions involving this compound derivatives.

| Reaction Type | Catalyst/Method | Proposed Key Intermediates | Mechanistic Pathway |

| Ni/Photoredox Alkylation | Ni(I) | Ni(I) and Ni(III) species | Ni(I)-Ni(III) oxidative addition |

| Ni-Catalyzed Negishi Coupling | Ni(II)/Dimethyl Fumarate | Ni(II) azametallacyclobutane | Ni(0)/Ni(II) catalytic cycle |

| Electrochemical Aziridination | Electro-oxidative flow | N-centered radical, alkene radical cation | Radical/radical cation cross-coupling |

| Pd-Catalyzed Arylation | Pd(0)/NHC | Pd(II) oxidative adduct | SN2-type oxidative addition |

Table 1. Mechanistic Summary of Oxidative Cross-Coupling Reactions

In some nickel-catalyzed reductive cross-couplings, the mechanism can be more complex, potentially involving β-halo-sulfonamides as intermediates. For example, in the coupling of aryl aziridines with alkenyl bromides, evidence suggests a nucleophilic halide ring-opening of the aziridine to form a β-halo-sulfonamide, which then participates in the catalytic cycle. uzh.ch Control experiments have shown that independently synthesized β-halo-sulfonamides can lead to the cross-coupled product under the standard reaction conditions. uzh.ch

The regioselectivity of these reactions is a critical aspect of the mechanistic investigations. For styrenyl aziridines, nickel-catalyzed reactions often show a preference for reaction at the benzylic position. mdpi.com This is in contrast to the regioselectivity expected from a simple SN2-type mechanism, suggesting the involvement of other directing effects or electronic factors. acs.org The sulfonamide group itself can play a directing role in the C-C bond formation, leading to specific diastereoselectivity. organic-chemistry.orgacs.org

Computational and Theoretical Studies of Aziridine 1 Sulfonamide Chemistry

Quantum Chemical Calculations (e.g., Density Functional Theory) of Reaction Mechanisms

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the complex reaction pathways of aziridine-1-sulfonamides. These calculations allow for a detailed examination of the energetic and structural changes that occur during a chemical transformation.

Elucidation of Transition States and Energetic Profiles

A study on the iron-catalyzed aziridination of alkenes with organic azides employed DFT to investigate the reaction mechanism. The calculations revealed that the formation of an iron imide intermediate from an aryl azide (B81097) has a lower activation barrier compared to an alkyl azide. acs.org Furthermore, the subsequent aziridination was found to proceed through an open-chain radical intermediate, which helps to explain the observed mixture of diastereomers. acs.org

In another example, DFT calculations were used to study the mechanism of copper-catalyzed aziridination of alkenes. These calculations supported a Cu(I)/Cu(III) catalytic cycle and identified the rate-determining step as the formation of a metallanitrene species. cmu.edu The study also explored different pathways for the formation of the aziridine (B145994) ring, including concerted and stepwise mechanisms involving singlet or triplet biradicals. cmu.edu

The following table provides a summary of calculated activation barriers for the rate-determining step in selected aziridination reactions.

| Catalytic System | Rate-Determining Step | Calculated Activation Barrier (kcal/mol) |

| Rh(III) Indenyl Catalyst / Unactivated Alkene | Alkene Migratory Insertion | Not specified in provided text |

| Zr-HKUST-1 / CO2 | Aziridine Ring-Opening | 25.09 rsc.org |

| Fe-HKUST-1 / CO2 | Aziridine Ring-Opening | 27.85 rsc.org |

| Zn-HKUST-1 / CO2 | Aziridine Ring-Opening | 28.29 rsc.org |

| Mn-HKUST-1 / CO2 | Aziridine Ring-Opening | 29.05 rsc.org |

| Ti-HKUST-1 / CO2 | Aziridine Ring-Opening | 29.32 rsc.org |

| Cd-HKUST-1 / CO2 | Aziridine Ring-Opening | 29.80 rsc.org |

| Tc-HKUST-1 / CO2 | Aziridine Ring-Opening | 29.90 rsc.org |

| V-HKUST-1 / CO2 | Aziridine Ring-Opening | 30.02 rsc.org |

| Sc-HKUST-1 / CO2 | Aziridine Ring-Opening | 30.50 rsc.org |

| Y-HKUST-1 / CO2 | Aziridine Ring-Opening | 31.02 rsc.org |

| Rh-HKUST-1 / CO2 | Aziridine Ring-Opening | 31.87 rsc.org |

| Cu-HKUST-1 / CO2 | Aziridine Ring-Opening | 32.90 nih.govrsc.org |

Analysis of Ligand Effects and Electronic Structures

Computational studies are pivotal in understanding how the electronic and steric properties of ligands influence the outcome of a reaction. In the context of aziridine-1-sulfonamide chemistry, DFT calculations have been employed to analyze the role of various ligands in transition metal-catalyzed reactions. For example, in a nickel-catalyzed cross-coupling of aziridines, DFT was used to investigate the impact of different electron-deficient olefin (EDO) ligands. princeton.eduacs.org These studies revealed that while some EDOs can accelerate the turnover-limiting reductive elimination step, the unique reactivity of a specific ligand, Fro-DO, stems from its favorable association with the Ni(II) intermediate. acs.org

Natural bond order (NBO) analysis, a computational method, can provide further insights into the electronic structure of catalyst-ligand complexes. acs.org This analysis can reveal key donor-acceptor interactions, such as the stabilizing interaction between the sulfonyl group of the Fro-DO ligand and the Ni(II) center, which was identified as a crucial factor for its superior performance. acs.org

The stereoselectivity of a reaction can also be rationalized through computational analysis of ligand effects. In the enantioselective aziridination of unactivated terminal alkenes, computational studies demonstrated that the stereochemical outcome is governed by steric interactions between the substrate, the sulfonamide, and the phenyl substituent on the indenyl ligand of the rhodium catalyst. nih.govacs.org

Prediction of Reactivity and Selectivity in this compound Transformations

A significant advantage of computational chemistry is its predictive power. By calculating the energy barriers for different potential reaction pathways, it is possible to predict the reactivity of a given substrate and the selectivity (chemo-, regio-, and stereoselectivity) of a transformation. nih.gov For instance, in the palladium-catalyzed ring-opening of aziridines, DFT calculations were used to understand the factors controlling regioselectivity. mdpi.com An energy decomposition analysis of the key transition states highlighted the importance of the interaction between the palladium catalyst and the aziridine in determining the correct selectivity. mdpi.com

Computational methods can also predict how changes in the substrate or catalyst will affect the reaction outcome. For example, in the nickel-catalyzed cross-coupling of aziridines, experimental observations regarding the effect of different EDO ligands on product distribution were supported by DFT analysis. princeton.edu

Computational Screening for Catalyst Design in this compound Synthesis

Computational screening has become a powerful strategy for the rational design of new and improved catalysts. d-nb.info This approach involves computationally evaluating a library of potential catalysts to identify candidates with the desired activity and selectivity before undertaking time-consuming and costly experimental synthesis and testing.

A notable example is the computational screening of metal-substituted HKUST-1 metal-organic frameworks (MOFs) for the cycloaddition of CO2 with aziridines. nih.govrsc.org By calculating the ring-opening barrier for eighteen different metal-substituted MOFs, researchers were able to identify eleven systems that were predicted to have superior catalytic activity compared to the original Cu-HKUST-1. nih.govrsc.org Zirconium-substituted HKUST-1 was identified as the most promising candidate due to it having the lowest calculated ring-opening barrier. rsc.org

This predictive capability of computational screening accelerates the discovery of new catalysts for the synthesis and transformation of aziridine-1-sulfonamides, driving innovation in this field.

Spectroscopic and Analytical Techniques for Structural and Mechanistic Elucidation

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool in the study of aziridine-1-sulfonamides, offering detailed information on molecular structure, dynamics, and reaction progress.

Real-time NMR spectroscopy serves as a powerful method for monitoring the kinetics of reactions involving aziridine-1-sulfonamides, such as polymerization and other transformations. uni-mainz.dersc.org This technique allows for the in situ observation of monomer consumption and polymer formation, providing precise data on reaction rates under various conditions. rsc.org For instance, the aza-anionic ring-opening polymerization (A-AROP) of activated aziridines, like 2-methyl-N-mesylaziridine and 2-methyl-N-tosylaziridine, has been systematically studied using real-time ¹H NMR. rsc.org By tracking the disappearance of monomer signals and the appearance of polymer signals over time, propagation rate constants (kₚ) can be calculated. rsc.org

Studies have shown that factors such as temperature, solvent polarity, and the nature of the initiator and counter-ion significantly influence the polymerization kinetics. rsc.org For example, increasing the temperature accelerates the polymerization of 2-methyl-N-mesylaziridine, while highly solvating solvents like DMSO and DMF also lead to faster reaction rates. rsc.org Real-time NMR has also been crucial in demonstrating the "living" nature of these polymerizations, where chain termination and transfer reactions are minimal. uni-mainz.dersc.org This control over the polymerization process is essential for the synthesis of well-defined polysulfonamides and polyamines with specific architectures. uni-mainz.de

Furthermore, hyperpolarized ¹⁵N NMR has been employed for the real-time monitoring of reactions involving nitrogen-containing synthons, including the formation of sulfonamides from amines. nih.gov This technique enhances the NMR signal of ¹⁵N, allowing for the rapid detection of reaction intermediates and products even at low concentrations. nih.gov

The combination of rapid mixing techniques with continuous flow and single-scan spectroscopic imaging has led to the development of 2D spectrotemporal NMR correlation experiments. nih.govarxiv.org These advanced methods provide high-resolution kinetic data for off-equilibrium chemical reactions, offering site- and time-resolved information that is invaluable for understanding complex reaction mechanisms. nih.govarxiv.org

Multi-dimensional NMR techniques, including COSY, HSQC, HMBC, and NOESY, are pivotal for the unambiguous structural determination of complex aziridine-1-sulfonamide derivatives. These experiments provide through-bond and through-space correlation data that allow for the complete assignment of proton (¹H) and carbon (¹³C) signals, as well as the elucidation of the relative stereochemistry of substituents on the aziridine (B145994) ring and other parts of the molecule.

For example, in the synthesis of benzo-fused sultams from (o-fluoroaryl)sulfonyl aziridines, multi-dimensional NMR was used to confirm the structures of the resulting 7-, 10-, and 11-membered rings. nih.gov Similarly, the characterization of poly(aziridine)s derived from the anionic ring-opening polymerization of N-sulfonyl aziridines relies heavily on ¹H and ¹³C NMR to establish the polymer's microstructure and linearity. researchgate.net

In the study of aziridine-containing cyclic peptides, 2D NMR techniques have been instrumental in conformational analysis. scholaris.ca NOESY experiments, in particular, provide information about the spatial proximity of protons, which helps in determining the three-dimensional structure of these macrocycles in solution. scholaris.canih.gov

Table 1: Application of Multi-dimensional NMR in this compound Chemistry

| NMR Technique | Information Provided | Example Application |

|---|---|---|

| COSY | ¹H-¹H correlations through 2-3 bonds | Establishing proton connectivity in the aziridine ring and substituents. |

| HSQC | ¹H-¹³C one-bond correlations | Assigning carbon signals directly attached to protons. |

| HMBC | ¹H-¹³C long-range correlations (2-4 bonds) | Determining the connectivity of quaternary carbons and functional groups. |

| NOESY | ¹H-¹H through-space correlations | Elucidating relative stereochemistry and conformational preferences. nih.gov |

NMR spectroscopy, particularly ¹H and ¹⁹F NMR, provides a rapid and accurate method for determining the enantiomeric purity of chiral sulfinamides, which are structurally related to aziridine-1-sulfonamides and are crucial chiral auxiliaries in asymmetric synthesis. nih.govacs.orgacs.org A common strategy involves the use of a chiral derivatizing agent (CDA) to convert the enantiomeric mixture of the sulfinamide into a mixture of diastereomers. nih.govacs.org These diastereomers exhibit distinct signals in the NMR spectrum, and the ratio of their integrals directly corresponds to the enantiomeric ratio of the original sulfinamide. nih.govacs.org

A notable example is the three-component derivatization protocol where a sulfinamide is reacted with a 2-formylphenylboronic acid template and an enantiopure diol, such as pinanediol, to form diastereomeric sulfiniminoboronate esters. nih.govacs.org The imine protons of these diastereomers show well-resolved singlets in the ¹H NMR spectrum, allowing for precise determination of the enantiomeric excess (ee). nih.govacs.org This method has been successfully applied to a range of S-chiral sulfinamides, including the widely used Ellman's and Davis's sulfinamides. acs.org

¹⁹F NMR can also be employed for this purpose, especially when a fluorine-containing chiral derivatizing agent is used. nih.govacs.org The resulting diastereomers will show separate signals in the ¹⁹F NMR spectrum, often with better resolution and less background noise compared to ¹H NMR. nih.gov

Another approach utilizes chiral solvating agents (CSAs), such as BINOL. nih.gov In the presence of a CSA, the enantiomers of a chiral analyte form transient diastereomeric complexes through non-covalent interactions like hydrogen bonding. nih.gov This can induce chemical shift non-equivalence in the NMR spectrum of the analyte, allowing for the determination of the enantiomeric ratio. nih.gov However, factors like concentration and the enantiomeric ratio of the analyte itself can sometimes affect the chemical shift differences, which requires careful optimization of the experimental conditions. nih.gov

High-Resolution Mass Spectrometry for Product Characterization in this compound Chemistry

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for the characterization of products in this compound chemistry. nih.govmdpi.com Its high resolving power and mass accuracy enable the confident determination of elemental compositions from measured mass-to-charge (m/z) ratios, which is crucial for identifying unknown reaction products, intermediates, and impurities. mdpi.comresearchgate.net

HRMS, often coupled with liquid chromatography (LC) or gas chromatography (GC), is routinely used to confirm the molecular weight of newly synthesized this compound derivatives. rsc.org This is particularly important in complex reaction mixtures where multiple products may be formed. For example, in the development of methods for the synthesis of functionalized N-arylsulfonylaziridines, HRMS is used to verify the structure of the target compounds. tandfonline.com

Tandem mass spectrometry (MS/MS or MSⁿ) experiments on HRMS instruments provide valuable structural information through the analysis of fragmentation patterns. researchgate.net By subjecting a selected precursor ion to collision-induced dissociation (CAD), a characteristic fragmentation spectrum is generated, which can be used to elucidate the structure of the molecule. This is especially useful for distinguishing between isomers that have the same elemental composition but different connectivity or stereochemistry. researchgate.net While standard tandem mass spectrometry may not always provide diagnostic fragmentation for the aziridine ring itself, specialized MS³ experiments or derivatization strategies can be employed for its identification. researchgate.net

HRMS is also invaluable for mechanistic studies, allowing for the detection and identification of transient intermediates and byproducts. purdue.edu For instance, in studying the reactivity of aziridines, HRMS can help to identify products resulting from ring-opening, rearrangement, or dimerization reactions. nih.gov

In the context of pharmaceutical analysis, HRMS plays a critical role in metabolite identification. nih.gov When an this compound-containing drug is metabolized, HRMS can be used to identify the structures of the metabolites in biological matrices like plasma or urine. nih.gov

X-ray Crystallography for Stereochemical and Conformational Analysis of this compound Derivatives

X-ray crystallography is the definitive method for determining the three-dimensional structure of crystalline compounds, providing unequivocal information about bond lengths, bond angles, and absolute stereochemistry. In the field of this compound chemistry, this technique is crucial for the unambiguous assignment of the relative and absolute configuration of stereocenters in chiral derivatives. researchgate.net

For instance, in the synthesis of medium-sized benzo-fused sultams through a sequential aziridine ring-opening and SₙAr cyclization strategy, X-ray crystallography was used to confirm the structure and relative stereochemistry of the products. nih.govacs.org This was particularly important in cases where a single diastereomer was formed from a racemic starting material, as it allowed for the elucidation of the stereochemical course of the reaction. nih.gov

In the study of the Baylis-Hillman reaction involving aziridine-2-carboxaldehydes, X-ray crystallography provided the ultimate proof of the syn stereochemistry of the adduct, validating the proposed mechanistic hypothesis. msu.edu Similarly, the absolute configurations of bicyclic sulfonamides produced from the rearrangement of N-sulfonylaziridines have been determined by X-ray structural analysis, which was essential for understanding the stereochemical pathway of the rearrangement. researchgate.net

Table 2: Selected X-ray Crystallographic Data for this compound Derivatives

| Compound | Key Structural Feature Confirmed | Reference |

|---|---|---|

| Benzo-fused Sultam 6a | 10-membered ring structure | nih.gov |

| Benzo-fused Sultam 8b | Relative stereochemistry (6R, 7R) | acs.org |

| Tricyclic Sultam 6p | Relative stereochemistry of a single diastereomer | nih.gov |

| Baylis-Hillman Adduct 5.30 | syn Diastereoselectivity | msu.edu |

Electrochemical Studies (e.g., Cyclic Voltammetry) for Oxidation/Reduction Potentials

Electrochemical methods, particularly cyclic voltammetry (CV), are employed to investigate the redox properties of aziridine-1-sulfonamides and related compounds. nih.gov CV provides information on the oxidation and reduction potentials of a molecule, which is crucial for understanding its electronic characteristics and for designing electrochemical synthetic routes. beilstein-journals.org

In the context of aziridination reactions, CV studies have been instrumental in elucidating reaction mechanisms. nih.govresearchgate.netcardiff.ac.uk For example, in the electrochemical aziridination of alkenes with sulfonamides, CV can help determine whether the reaction proceeds via the oxidation of the sulfonamide, the alkene, or both simultaneously. nih.gov By comparing the cyclic voltammograms of the individual reactants with that of the reaction mixture, it is possible to identify which species is oxidized at the anode and at what potential. nih.govcardiff.ac.uk

For instance, in the electrochemical flow aziridination of unactivated alkenes, CV experiments showed that the addition of certain alkenes to a solution of 4-methoxybenzenesulfonamide (B72560) led to an increase in the catalytic current of the first oxidative peak. nih.gov This supported a mechanism involving the simultaneous oxidation of both the sulfonamide and the alkene. nih.gov Conversely, for other types of alkenes, the catalytic current remained unchanged, suggesting a different mechanistic pathway. nih.gov

CV has also been used to probe the activation of iminoiodinanes, which are used as nitrogen sources in some aziridination reactions. beilstein-journals.orgd-nb.info Studies have shown that hydrogen-bonding solvents like 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) can activate N-arylsulfonamide-derived iminoiodinanes for the metal-free aziridination of unactivated olefins. beilstein-journals.orgd-nb.info CV experiments helped to demonstrate that this activation generates an oxidant capable of direct nitrogen group transfer to the olefin. beilstein-journals.orgd-nb.info

Strategic Utility in Complex Organic Synthesis and Material Science

Aziridine-1-sulfonamides as Versatile Building Blocks

The synthetic utility of aziridine-1-sulfonamides stems from their ability to undergo regioselective and stereospecific ring-opening reactions with a variety of nucleophiles. This reactivity provides a reliable platform for the introduction of nitrogen-containing functionalities into organic molecules, leading to the efficient synthesis of valuable and structurally diverse compounds.

The construction of nitrogen-containing heterocyclic scaffolds is a cornerstone of medicinal chemistry and drug discovery. nih.govnih.govmdpi.com Aziridine-1-sulfonamides serve as valuable precursors for the synthesis of various saturated heterocycles through ring-expansion and annulation strategies.

Pyrrolidines: The synthesis of pyrrolidines, a common motif in many natural products and pharmaceuticals, can be achieved from aziridine-1-sulfonamides. mdpi.com One common strategy involves the reaction of N-sulfonylaziridines with appropriate nucleophiles to induce ring expansion. For instance, the Lewis acid-catalyzed reaction of N-tosylaziridines with silyl enol ethers or other carbon nucleophiles can lead to the formation of substituted pyrrolidines. organic-chemistry.org

Sultams: Sultams, which are cyclic sulfonamides, are important pharmacophores and have been explored as chiral auxiliaries. bohrium.comnih.gov The intramolecular cyclization of sulfonamides derived from the ring-opening of aziridines is a viable route to these heterocycles. organic-chemistry.orgresearchgate.net For example, treatment of an ω-haloalkylsulfonamide, which can be prepared from the corresponding aziridine (B145994), with a base can induce cyclization to afford the desired sultam. bohrium.com Different ring sizes, such as β-sultams and γ-sultams, can be accessed depending on the length of the alkyl chain. organic-chemistry.orgnih.gov

| Precursor | Reagent/Condition | Product Heterocycle | Reference |

| N-Sulfonylaziridine | Dimethylsulfoxonium methylide | Azetidine (B1206935) | organic-chemistry.org |

| N-Alkenyl Sulfonamide | Intramolecular Bromo-amination | Pyrrolidine (B122466) | benthamscience.com |

| ω-Unsaturated Sulfonamide | Intramolecular Aziridination | Bicyclic Aziridine (Sultam precursor) | bohrium.com |

Azetidines: Azetidines are four-membered nitrogen-containing heterocycles that are of growing interest in medicinal chemistry. magtech.com.cnrsc.org A straightforward method for their synthesis involves the reaction of 1-arenesulfonylaziridines with dimethylsulfoxonium methylide. organic-chemistry.org This reaction proceeds via a ring expansion mechanism, providing a reliable entry to 1,3-disubstituted azetidines. organic-chemistry.orgresearchgate.net

The ring-opening of aziridine-1-sulfonamides with a wide range of nucleophiles provides a powerful and direct method for the synthesis of β-functionalized alkylamines. researchgate.net This transformation is highly valuable as the resulting products are important structural motifs in numerous biologically active compounds and pharmaceutical agents. nih.gov The regioselectivity of the ring-opening is often controlled by the nature of the substituents on the aziridine ring and the reaction conditions. For instance, in the presence of a Lewis acid, nucleophilic attack typically occurs at the more substituted carbon, whereas under basic or neutral conditions, the less sterically hindered carbon is often favored. This controllable regioselectivity allows for the synthesis of a diverse array of β-amino alcohols, β-amino ethers, and β-amino thioethers, among other derivatives. nih.gov

| Nucleophile | Product Functional Group | Example Product |

| H₂O | β-Amino alcohol | 1-Amino-2-propanol |

| R-OH | β-Amino ether | 2-Methoxy-1-aminopropane |

| R-SH | β-Amino thioether | 1-Amino-2-(phenylthio)propane |

| R-NH₂ | 1,2-Diamine | 1,2-Propanediamine |

| Organocuprates | β-Alkylated amine | 3-Phenyl-2-aminobutane |

Unnatural amino acids are of significant interest for the development of peptidomimetics and other biologically active molecules. nih.gov Aziridine-2-carboxylates, which can be readily prepared and activated as their N-sulfonyl derivatives, are excellent precursors for the synthesis of a variety of α-amino acids. rsc.orgresearchgate.netlancs.ac.uk The regioselective ring-opening of these compounds with carbon nucleophiles, such as organocuprates, at the C3 position leads to the formation of novel α-amino acid derivatives. rsc.org

Furthermore, the ring-opening of appropriately substituted aziridine-1-sulfonamides can provide access to β-hydroxy-α-amino acids. For example, the reaction of an aziridine-2-carboxylate (B8329488) with an oxygen nucleophile at the C3 position, followed by functional group manipulations, can yield these valuable building blocks. The stereochemistry of the starting aziridine is often transferred with high fidelity to the final amino acid product, making this a powerful method for asymmetric synthesis.

| Aziridine Precursor | Nucleophile | Product |

| (2S)-N-p-toluenesulfonylaziridine-2-carboxylic acid | Higher order cuprates | Homochiral α-amino acids |

| Aziridine-γ-lactones | Hard nucleophiles (e.g., organolithiums) | α-Amino acid precursors |

| Aziridine-γ-lactones | Soft nucleophiles (e.g., cuprates) | β-Amino acid precursors |

In modern drug discovery, there is a growing emphasis on the development of molecules with a higher fraction of sp3-hybridized carbon atoms (fsp3), as this has been correlated with improved physicochemical properties and clinical success rates. nih.gov Aziridine-1-sulfonamides are excellent starting materials for the generation of sp3-enriched scaffolds. The ring-opening of these strained heterocycles allows for the introduction of new substituents and the creation of complex, three-dimensional structures. nih.gov A selective aziridine amide ring-opening reaction has been developed to rapidly access substructures with higher fsp3 values. nih.gov This methodology provides a practical approach to obtaining molecular frameworks with improved kinetic solubility and potentially better toxicological profiles. nih.gov

Role as Chiral Auxiliaries and Ligands in Asymmetric Transformations

The inherent chirality of many aziridine-1-sulfonamides, which can be readily synthesized in enantiomerically pure form, makes them valuable tools in asymmetric synthesis. organic-chemistry.orgresearchgate.net They can be employed as chiral auxiliaries to control the stereochemical outcome of reactions on an attached substrate. scielo.org.mxnih.govsigmaaldrich.com After the desired transformation, the auxiliary can be cleaved and potentially recycled.

Moreover, chiral aziridine-containing molecules have been developed as effective ligands in transition-metal-catalyzed asymmetric reactions. researchgate.net For example, chiral vicinal iminophenol tridentate ligands, known as salazins, can be prepared from enantiopure aziridines and salicylaldehydes. researchgate.net Their metal complexes have shown excellent reactivity and enantioselectivities in catalytic asymmetric aldol (B89426) condensations. researchgate.net The rigid and well-defined stereochemical environment provided by the aziridine moiety in these ligands is crucial for achieving high levels of stereocontrol. msu.edursc.orgmsu.edu

| Application | Description | Example |

| Chiral Auxiliary | A chiral aziridine-1-sulfonamide is temporarily attached to a prochiral substrate to direct a stereoselective reaction. | Asymmetric alkylation of an enolate derived from an N-acyl this compound. |

| Chiral Ligand | A chiral aziridine-containing molecule is used to form a chiral metal complex that catalyzes an asymmetric transformation. | Scandium triflate complexes of "salazin" ligands for asymmetric aldol reactions. researchgate.net |

Derivatization of Natural Products for Chemical Biology Research

The modification of natural products is a powerful strategy for elucidating their biological mechanisms of action and for developing new therapeutic agents. Aziridine-1-sulfonamides can be used to introduce novel functionality into complex natural products. The reactivity of the aziridine ring allows for its conjugation to natural product scaffolds, potentially at specific sites, to create probes for chemical biology studies. For instance, the electrophilic nature of the aziridine ring can be exploited for covalent modification of biological targets, enabling the identification of protein binding partners or the inhibition of enzyme activity. While specific examples directly utilizing aziridine-1-sulfonamides for this purpose are emerging, the general utility of aziridines in bioconjugation suggests significant potential in this area.

Applications in Polymer Chemistry (e.g., controlled polymerization for polyamines)

The strategic use of aziridine-1-sulfonamides, particularly N-sulfonyl activated aziridines, has become a significant pathway for the synthesis of well-defined linear polyamines. This approach offers a high degree of control over the polymerization process, enabling the production of polymers with specific molecular weights and narrow molecular weight distributions, which is a considerable advantage over conventional methods for producing polyamines like linear polyethylenimine (L-PEI).

The primary method employed is the anionic ring-opening polymerization (AROP) of N-sulfonyl aziridines. In this process, the sulfonamide group serves two critical functions: it activates the aziridine ring, making it susceptible to nucleophilic attack, and it stabilizes the resulting azaanion at the growing end of the polymer chain through delocalization rsc.org. This stabilization is key to maintaining a "living" polymerization, which allows for precise control over the polymer's architecture, including the formation of block copolymers rsc.orgacs.orgutwente.nl.

Following polymerization, a crucial desulfonylation step is required to remove the activating sulfonyl groups and yield the final polyamine. Research has focused on developing mild desulfonylation conditions to prevent degradation or cleavage of the polymer backbone, which can occur under harsh acidic or basic conditions acs.orgresearchgate.net.

Detailed Research Findings in Controlled Polymerization

Recent studies have demonstrated the versatility of this method by polymerizing various N-sulfonyl aziridine monomers to create linear polyamines with controlled properties.